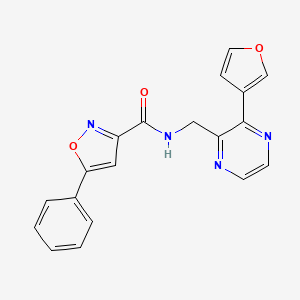

![molecular formula C21H19N3O4S B2484000 N-(furan-2-ylmethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide CAS No. 899945-33-6](/img/structure/B2484000.png)

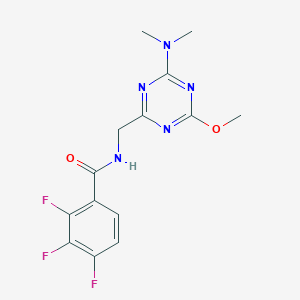

N-(furan-2-ylmethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to N-(furan-2-ylmethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide involves complex reactions. For instance, compounds such as N-(Quinolin-6-yl)furan-2-carboxamide can be prepared by coupling quinoline-6-amine with furan-2-carbonyl chloride in propan-2-ol, followed by further reactions to introduce additional functional groups or to modify the existing molecular structure (El’chaninov & Aleksandrov, 2017).

Molecular Structure Analysis

The molecular structure of such compounds is determined using various spectroscopic and crystallographic techniques. For example, the structure of 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one was elucidated using NMR, FT-IR spectroscopy, and X-ray diffraction, which are critical in confirming the molecular configuration and the arrangement of atoms within the molecule (Sun et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving furan and thiophene derivatives are pivotal for the synthesis of complex molecules. Electrophilic substitution reactions such as nitration, bromination, formylation, and acylation, along with nucleophilic substitution, play a significant role in modifying the chemical structure to achieve desired properties and functionalities (Aleksandrov et al., 2020).

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

The synthesis and chemical properties of compounds related to N-(furan-2-ylmethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide have been extensively studied, focusing on the reactivity of furan and thiophene moieties within complex molecular frameworks. For instance, Aleksandrov et al. (2017, 2020) explored the synthesis of furan and thiophene derivatives by condensing quinoline-amine with carbonyl chlorides in propan-2-ol, followed by treatment with diphosphorus pentasulfide in pyridine to yield thioamides. These thioamides were then oxidized to produce various quinoline derivatives, which underwent electrophilic substitution reactions such as nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017; Aleksandrov, Zablotskii & El’chaninov, 2020).

Molecular Docking and Antioxidant Studies

In addition, compounds bearing furan and thiophene units have been evaluated for their biological activities, such as antioxidant properties and potential anti-inflammatory, antimalarial, and anti-tuberculosis activities through molecular docking studies. Kalaiyarasi et al. (2019) synthesized acylthiourea derivatives with furan and thiophene rings, which showed significant fluorescence emission, hinting at their potential as chemosensors. These derivatives also exhibited good antioxidant activity, as demonstrated through various spectroscopy techniques and in silico molecular docking studies (Kalaiyarasi et al., 2019).

Supramolecular Chemistry

Rahmani et al. (2016) delved into the supramolecular aspects of compounds containing furan and thiophene rings. They synthesized N-2-pyrazinyl carboxamide derivatives with furan and thiophene to investigate the effect of aromaticity on crystal packing. The study employed single-crystal X-ray diffraction, Hirshfeld surface analysis, and theoretical calculations to elucidate how the substitution of oxygen with sulfur (furan to thiophene) enhances π-π interactions, affecting the supramolecular architecture of these compounds (Rahmani et al., 2016).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as furan and thiophene derivatives, have been reported to exhibit a variety of biological effects . They have been used in the development of advanced compounds with a variety of biological effects .

Mode of Action

Furan and thiophene derivatives have been reported to interact with various biological targets, leading to a range of effects . For instance, some furan and thiophene derivatives have been found to inhibit Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1), which can activate Hypoxia-Inducible Factor-α (HIF-α) .

Biochemical Pathways

The inhibition of fih-1 and the subsequent activation of hif-α suggest that this compound may influence pathways related to cellular responses to hypoxia .

Pharmacokinetics

Pharmacokinetics refers to the movement of a drug into, through, and out of the body, including its absorption, bioavailability, distribution, metabolism, and excretion .

Result of Action

The activation of hif-α through the inhibition of fih-1 suggests that this compound may have a role in cellular responses to hypoxia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. It’s worth noting that the biological activity of similar compounds, such as furan and thiophene derivatives, can be influenced by various factors .

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4S/c25-19(22-13-16-5-2-10-28-16)20(26)23-15-7-8-17-14(12-15)4-1-9-24(17)21(27)18-6-3-11-29-18/h2-3,5-8,10-12H,1,4,9,13H2,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUPMBKGQALNUIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C(=O)NCC3=CC=CO3)N(C1)C(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(Benzenesulfonyl)piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2483918.png)

![3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-isobutyl-1H-pyrazole](/img/structure/B2483919.png)

![2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde](/img/structure/B2483920.png)

![[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2483922.png)

![6-Chloro-5-iodo-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2483927.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2483929.png)

![2-(2,5-dimethylphenyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2483930.png)

![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2483939.png)